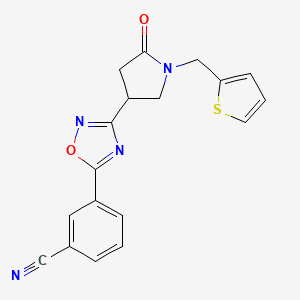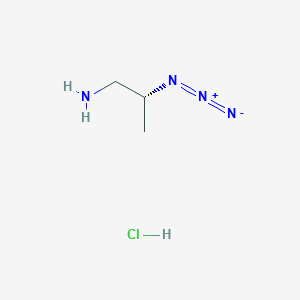
(2R)-2-azidopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and reactivity. Techniques like mass spectrometry or infrared spectroscopy might be used .科学的研究の応用
Polymer Science Applications
A notable application is in the field of polymer science, where azido-functionalized compounds serve as precursors for polymer modifications. For instance, azido groups have been used to initiate the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, leading to poly(N-isopropylacrylamide) (PNIPAM) polymers end-functionalized with azido groups. These polymers exhibit thermoresponsive properties, with their lower critical solution temperature (LCST) adjusted by the nature of the end-groups introduced through 'click' chemistry reactions (Narumi et al., 2008). Similarly, surface functionalization of nanofibrillated cellulose using click-chemistry in aqueous media demonstrates the versatility of azido groups in creating functional materials responsive to environmental stimuli (Pahimanolis et al., 2011).
Medicinal Chemistry and Drug Development
In medicinal chemistry, azides are pivotal for synthesizing a wide range of biologically active molecules through 1,3-dipolar cycloadditions, forming 1,2,3-triazoles. This reaction is extensively used for constructing peptide mimetics and modifying biomolecules, illustrating the role of azides in developing new therapeutic agents. For example, a copper-catalyzed direct amination of azoles with chloroamines at room temperature showcases the efficiency of azides in constructing aminoazoles, compounds of significant interest due to their biological and medicinal properties (Kawano et al., 2010).
Material Engineering
In material engineering, azido-functionalized compounds are employed to fabricate novel materials with specific properties. For instance, the use of azido- and acetylene-functionalized PNIPAm copolymers for the direct covalent layer-by-layer assembly of ultrathin thermoresponsive microcapsules exemplifies the integration of azide chemistry in advanced material design. These microcapsules can be engineered to respond to temperature changes, highlighting the utility of azides in developing smart materials (Huang & Chang, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-azidopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAXOZPCDWGASL-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2731351.png)

![2-{[(4-Fluorophenyl)amino]methyl}phenol](/img/structure/B2731354.png)
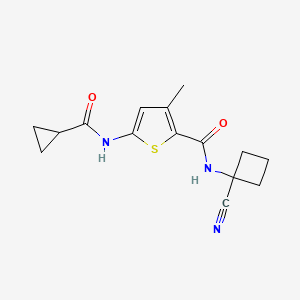
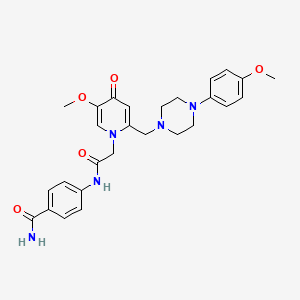
![Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2731361.png)
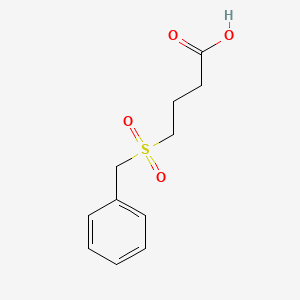

![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2731366.png)
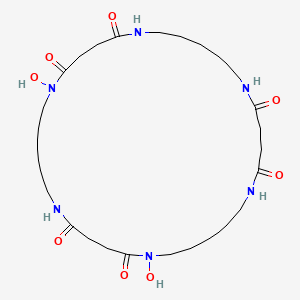
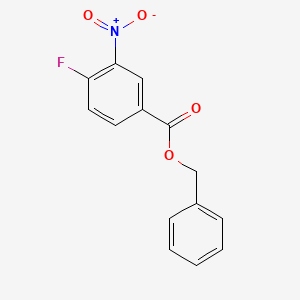
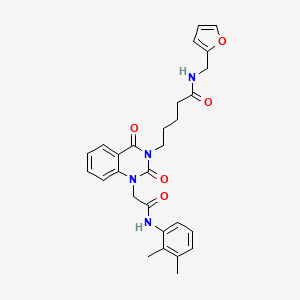
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731371.png)
